(1-Tert-butylpyrrolidin-3-yl)methanol
Description
Structural and Physicochemical Properties
(1-Tert-butylpyrrolidin-3-yl)methanol represents a significant class of nitrogen-containing heterocyclic compounds characterized by its unique pyrrolidine ring system substituted with both tert-butyl and hydroxymethyl functional groups. The compound exhibits distinctive molecular architecture that influences its chemical behavior and potential applications in various research domains.
The fundamental molecular characteristics of this compound include a molecular formula of Carbon9 Hydrogen19 Nitrogen1 Oxygen1, resulting in a molecular weight of 157.25 atomic mass units. The compound is identified by the Chemical Abstracts Service registry number 71548-34-0, which serves as its unique identifier in chemical databases and literature.
The structural representation of this compound can be expressed through the Simplified Molecular Input Line Entry System notation as OCC1CCN(C1)C(C)(C)C, which describes the connectivity pattern of atoms within the molecule. This notation indicates the presence of a five-membered pyrrolidine ring with a tert-butyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon of the ring system.
The three-dimensional molecular geometry of this compound can be characterized through its International Chemical Identifier representation: InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3. This detailed descriptor provides complete information about the molecular connectivity and hydrogen positioning within the structure.
Table 1: Fundamental Molecular Properties of this compound
The molecular structure incorporates several important functional groups that contribute to its chemical properties and potential reactivity patterns. The pyrrolidine ring system provides a saturated five-membered nitrogen heterocycle, which is known for its conformational flexibility and ability to participate in various chemical transformations. The tert-butyl substituent on the nitrogen atom introduces significant steric bulk, potentially influencing the compound's reactivity and selectivity in chemical reactions.
The hydroxymethyl group attached to the third position of the pyrrolidine ring introduces a primary alcohol functionality, which serves as a reactive site for further chemical modifications. This hydroxyl group can participate in various chemical reactions including esterification, etherification, and oxidation processes, making the compound a versatile synthetic intermediate.
The combination of these structural features creates a molecule with distinct physicochemical properties that influence its behavior in different chemical environments. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and potentially as a weak base, while the hydroxyl group can function as both a hydrogen bond donor and acceptor. These properties significantly impact the compound's solubility characteristics, intermolecular interactions, and potential biological activities.
The tert-butyl group contributes to the compound's lipophilic character while simultaneously providing steric protection to the nitrogen center. This structural arrangement often results in enhanced metabolic stability in biological systems, making such compounds attractive candidates for pharmaceutical applications where prolonged biological activity is desired.
Historical Context and Research Significance
The development and characterization of this compound represents an important advancement in the field of nitrogen-containing heterocyclic chemistry, particularly within the broader context of pyrrolidine derivative research. The compound has gained recognition as a valuable reference standard for pharmaceutical impurity analysis and serves as an essential reagent in biological and medicinal chemistry research applications.
The significance of this compound in contemporary chemical research stems from its role as a molecular building block in organic synthesis and drug discovery programs. Research institutions and pharmaceutical companies have identified this compound as a crucial intermediate for the preparation of more complex molecular structures with potential therapeutic applications. This recognition has led to increased interest in understanding its chemical properties and developing efficient synthetic methodologies for its preparation.
The compound's utility as a drug impurity reference standard highlights its importance in pharmaceutical quality control and regulatory compliance processes. In the pharmaceutical industry, reference standards are essential for validating analytical methods, ensuring product quality, and meeting regulatory requirements for drug development and manufacturing. The availability of high-purity this compound with well-characterized properties enables researchers to conduct accurate impurity profiling and method validation studies.
Commercial availability of this compound has been established through specialized chemical suppliers, with typical purities ranging from 95% to 98%. The compound is offered in various package sizes to accommodate different research needs, from small-scale laboratory investigations to larger industrial applications. This commercial accessibility has facilitated broader research applications and accelerated scientific progress in related fields.
The research significance of this compound extends beyond its immediate applications to encompass its role in advancing fundamental understanding of structure-activity relationships in nitrogen-containing heterocycles. Studies involving this compound contribute to the broader knowledge base regarding the chemical behavior of substituted pyrrolidines and their potential applications in medicinal chemistry.
The compound's structural features make it particularly valuable for investigating the effects of steric hindrance and electronic properties on chemical reactivity and biological activity. The presence of both the bulky tert-butyl group and the reactive hydroxymethyl functionality provides researchers with opportunities to explore selective chemical transformations and develop new synthetic methodologies.
Scope and Objectives of Research
The research scope encompassing this compound spans multiple disciplines within the chemical sciences, reflecting the compound's versatility and potential applications across various research domains. Primary research objectives focus on understanding the fundamental chemical properties, developing efficient synthetic approaches, and exploring potential applications in pharmaceutical and materials science.
Structural characterization studies constitute a fundamental component of research efforts, aimed at establishing comprehensive physicochemical profiles through advanced analytical techniques. These investigations seek to determine precise molecular geometry, conformational preferences, and intermolecular interaction patterns that influence the compound's behavior in different chemical environments. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide detailed structural information essential for understanding chemical reactivity and property relationships.
Synthetic methodology development represents another critical research objective, focusing on establishing efficient and scalable preparation methods for this compound. Research efforts in this area aim to optimize reaction conditions, improve yields, and develop environmentally sustainable synthetic approaches. These studies contribute to making the compound more accessible for research applications and potential industrial uses.
Chemical reactivity studies form an essential component of the research scope, investigating the compound's behavior under various reaction conditions and its potential for chemical transformations. These investigations explore the reactivity of different functional groups within the molecule, including the pyrrolidine nitrogen, the hydroxymethyl group, and potential interactions between these reactive sites. Understanding these reactivity patterns enables researchers to design selective chemical modifications and develop new synthetic applications.
Table 2: Research Applications and Objectives for this compound
| Research Area | Primary Objectives | Expected Outcomes |
|---|---|---|
| Structural Characterization | Determine molecular geometry and conformational preferences | Comprehensive physicochemical profile |
| Synthetic Methodology | Develop efficient preparation methods | Scalable synthetic routes |
| Chemical Reactivity | Investigate transformation potential | Selective modification strategies |
| Pharmaceutical Applications | Explore drug development potential | Structure-activity relationships |
| Analytical Method Development | Establish detection and quantification methods | Validated analytical procedures |
Pharmaceutical research applications represent a significant focus area, exploring the compound's potential as a building block for drug development and its role in pharmaceutical impurity analysis. Research objectives in this domain include investigating structure-activity relationships, evaluating biological compatibility, and developing analytical methods for pharmaceutical quality control applications.
The compound's utility as a reference standard for drug impurity analysis necessitates comprehensive characterization of its analytical properties and development of robust detection methods. Research efforts focus on establishing validated analytical procedures that ensure accurate identification and quantification of the compound in complex pharmaceutical matrices.
Materials science applications constitute an emerging research area, investigating the compound's potential use in developing functional materials with specific properties. These studies explore the incorporation of this compound into polymer systems, coordination complexes, and other material structures where its unique chemical properties may provide desirable characteristics.
Environmental and sustainability considerations increasingly influence research objectives, driving efforts to develop green chemistry approaches for compound synthesis and applications. These studies focus on minimizing environmental impact while maintaining high efficiency and selectivity in chemical processes involving this compound.
Properties
IUPAC Name |
(1-tert-butylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGPTFIQKDNBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640640 | |
| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71548-34-0 | |
| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylpyrrolidin-3-yl)methanol typically involves the reaction of tert-butylamine with a suitable pyrrolidine precursor. One common method is the reduction of (1-Tert-butylpyrrolidin-3-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (1-Tert-butylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form (1-Tert-butylpyrrolidin-3-yl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (1-Tert-butylpyrrolidin-3-yl)aldehyde, (1-Tert-butylpyrrolidin-3-yl)carboxylic acid
Reduction: (1-Tert-butylpyrrolidin-3-yl)methane
Substitution: (1-Tert-butylpyrrolidin-3-yl)chloride, (1-Tert-butylpyrrolidin-3-yl)bromide
Scientific Research Applications
Chemistry: (1-Tert-butylpyrrolidin-3-yl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. Researchers investigate its potential as a lead compound for developing new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Tert-butylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The pyrrolidine ring’s nitrogen atom can participate in protonation-deprotonation equilibria, affecting the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Solubility : The fluoropyridinyl derivative exhibits enhanced water solubility due to the polar fluorine atom, whereas the tert-butyl analogue is more lipophilic, favoring membrane permeability in drug design .
- Synthetic Flexibility: Benzyl-substituted derivatives like (1-Benzylpyrrolidine-3,3-diyl)dimethanol are often used in multi-step syntheses due to the ease of benzyl group removal under hydrogenolysis conditions .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
Spectral Data
- ¹H-NMR: The tert-butyl group in this compound appears as a singlet at δ 1.34 ppm, while fluoropyridinyl derivatives show aromatic protons at δ 6.8–8.0 ppm .
- IR Spectroscopy : Hydroxymethyl groups in all analogues exhibit O-H stretches near 3200–3400 cm⁻¹ and C-O stretches at 1050–1100 cm⁻¹ .
Biological Activity
(1-Tert-butylpyrrolidin-3-yl)methanol, a compound belonging to the class of pyrrolidine derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Overview of the Compound
- Chemical Structure : this compound features a pyrrolidine ring with a tert-butyl group and a hydroxymethyl group. This unique structure influences its biological properties.
- Molecular Weight : 156.27 g/mol
- CAS Number : 1017474-41-7
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound is known to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive bacteria | Effective |
| Gram-negative bacteria | Effective |
| Fungi | Moderate |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
| Cancer Cell Line | Effect |
|---|---|
| MCF-7 (breast cancer) | Induced apoptosis |
| HeLa (cervical cancer) | Cell cycle arrest |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Research : In a study focusing on breast cancer cells, the compound was found to activate caspase pathways, leading to programmed cell death. This research suggests that the compound may serve as a lead for developing new anticancer therapies.
- Mechanistic Insights : Further investigations revealed that this compound inhibits the NF-kB signaling pathway, which is crucial for inflammation and cancer progression. This inhibition contributes to its potential as an anti-inflammatory and anticancer agent.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (1-Tert-butylpyrrolidin-3-yl)methanol, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via alkylation of pyrrolidin-3-ylmethanol with tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification often involves column chromatography using silica gel with gradients of ethyl acetate/hexanes . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., CuCl₂ in THF) may be employed to optimize yield and diastereomeric ratios .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on tert-butyl group signals (δ ~1.2 ppm for CH₃) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- Chromatography : Use HPLC with C18 columns and methanol/water mobile phases to assess purity. Adjust pH (e.g., 2.5–6.5) to optimize retention times .
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~186) .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer : The compound is hygroscopic; store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, as the tert-butyl group may undergo hydrolysis under acidic/alkaline conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to control diastereomer ratios during synthesis?
- Methodological Answer : Diastereoselectivity is influenced by solvent polarity and temperature. For example, using dichloromethane at 0°C with DMAP and triethylamine improves stereochemical outcomes by stabilizing transition states . Chiral HPLC (e.g., Chiralpak® columns) separates diastereomers post-synthesis, with hexane/isopropanol gradients for resolution .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments and verify connectivity .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .
Q. What catalytic applications exist for this compound in asymmetric synthesis?
- Methodological Answer : The hydroxyl and tertiary amine groups enable use as a ligand in transition-metal catalysis. For example, Pd nanoparticles modified with this compound enhance selectivity in hydrogenation of acetylenes (e.g., Lindlar catalyst analogs) . Test catalytic efficiency via kinetic studies (TOF, TON) under varying pressures and temperatures.
Q. How can AI-powered retrosynthesis tools aid in route planning for derivatives?
- Methodological Answer : Platforms like Reaxys or Pistachio leverage reaction databases to propose one-step syntheses. Input the target structure to generate feasible routes, prioritizing tert-butyl introduction via SN2 alkylation or Mitsunobu reactions . Validate predictions with small-scale pilot reactions.
Q. What strategies evaluate bioactivity and structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity.
- In Vitro Assays : Test antimicrobial activity via microdilution (MIC against S. aureus/E. coli) or cytotoxicity via MTT assays (IC₅₀ in cancer cell lines) .
- SAR Modifications : Introduce substituents (e.g., fluorination at pyrrolidine C4) to correlate structural changes with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
